molecular formula C15H16FNO3S B4619925 5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide

5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B4619925
M. Wt: 309.4 g/mol
InChI Key: XTIJLRMHSFZSAI-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives have been extensively studied due to their varied biological activities and applications in medicinal chemistry. The introduction of fluoro and methoxy groups into the benzenesulfonamide structure can significantly alter its chemical and physical properties, potentially leading to compounds with unique biological activities or chemical behaviors.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the sulfonation of benzene or direct functionalization of existing sulfonamide compounds with various substituents to achieve desired properties. For example, the synthesis of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) illustrates a method for introducing fluorine and methoxy groups into the benzenesulfonamide framework, highlighting the potential pathways for synthesizing compounds similar to 5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical in determining their chemical reactivity and physical properties. Crystal structure analyses, such as those conducted on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, provide insights into the supramolecular architecture influenced by substituents (Rodrigues et al., 2015).

Scientific Research Applications

Cyclooxygenase Inhibition

Compounds with substituted benzenesulfonamide moieties have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have found that fluorine substitution on the benzenesulfonamide moiety, combined with an electron-donating group, can yield selective and potent COX-2 inhibitors, offering a pathway for the development of new anti-inflammatory drugs (Pal et al., 2003).

Serotonin Receptor Antagonism

Research on compounds with benzenesulfonamide scaffolds has extended into neuroscience, particularly targeting serotonin receptors. For example, SB-399885, a compound with a benzenesulfonamide moiety, has shown to be a potent and selective antagonist of the 5-HT6 receptor. This receptor is implicated in cognitive processes, and antagonism by such compounds has demonstrated potential cognitive enhancing properties, which could be beneficial for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticancer Activity

The modification of benzenesulfonamide derivatives has also been explored for anticancer applications. Certain synthesized compounds have demonstrated inhibitory effects on cancer cell lines, suggesting their potential as lead compounds for developing new anticancer agents. Research in this area has included evaluating the cytotoxicity of these compounds against various cancer cell lines, with some showing promising results in inhibiting cell growth (Tsai et al., 2016).

Antimicrobial Properties

Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have identified specific compounds within this class that exhibit significant activity against various microbial strains, highlighting their potential as antimicrobial agents. This research contributes to the ongoing search for new treatments against resistant microbial infections (Kumar et al., 2014).

Sensing Applications

Beyond therapeutic applications, benzenesulfonamide derivatives have been employed in sensing technologies. For instance, certain pyrazoline-based compounds with benzenesulfonamide groups have been developed as fluorometric sensors for metal ions, demonstrating the versatility of these compounds in various scientific and technological applications (Bozkurt & Gul, 2018).

properties

IUPAC Name

5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-20-14-8-7-13(16)11-15(14)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIJLRMHSFZSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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